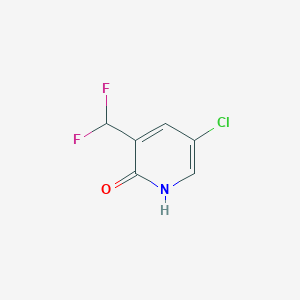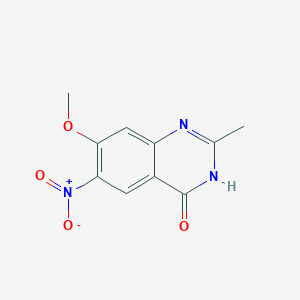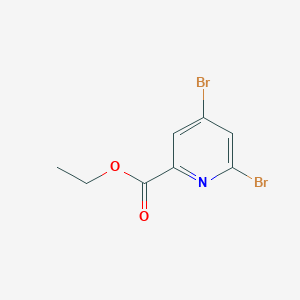
Ethyl 4,6-dibromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6-dibromopicolinate is a brominated derivative of picolinic acid, specifically an ester formed by the reaction of picolinic acid with ethanol. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dibromopicolinate can be synthesized through the bromination of ethyl picolinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,6-dibromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl picolinate or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of picolinic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of ethyl 4,6-diaminopicolinate or ethyl 4,6-dithiopicolinate.
Reduction: Formation of ethyl picolinate.
Oxidation: Formation of picolinic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4,6-dibromopicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4,6-dibromopicolinate involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,6-dibromopicolinate
- Ethyl 2,4-dibromopicolinate
- Ethyl 2,6-dibromopicolinate
Uniqueness
Ethyl 4,6-dibromopicolinate is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and biological activity compared to other brominated picolinates. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H7Br2NO2 |
|---|---|
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
ethyl 4,6-dibromopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3 |
Clave InChI |
YTBSIJSYIYKXKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


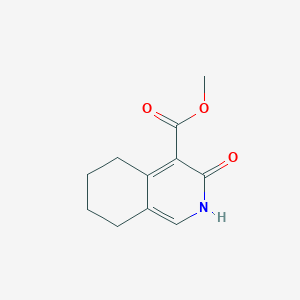
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
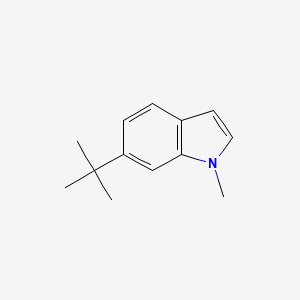
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
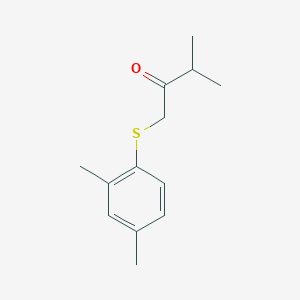
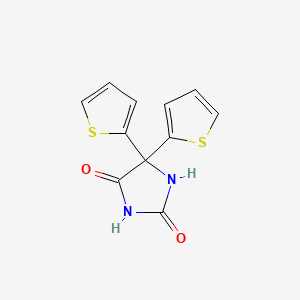
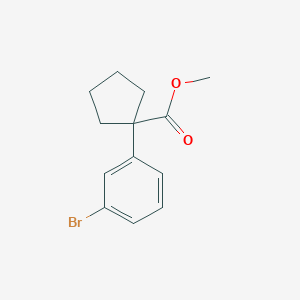
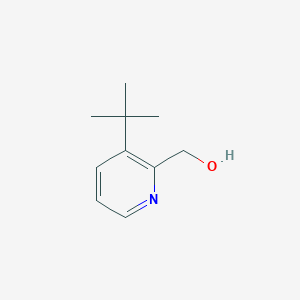
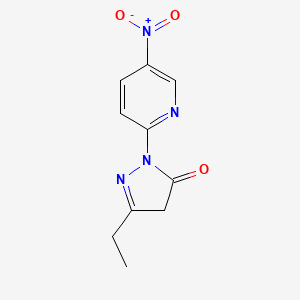
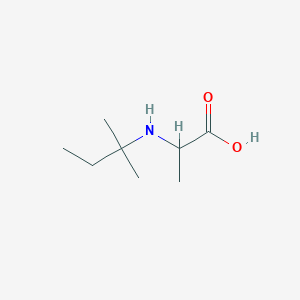
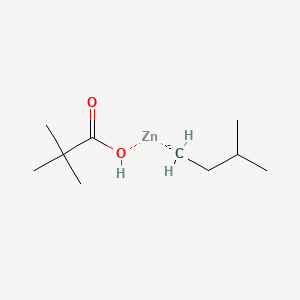
![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
